5-(Aminomethyl)piperidin-2-one
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Overview
Description
5-(Aminomethyl)piperidin-2-one is a compound with the molecular weight of 128.17 . It has the IUPAC name 5-(aminomethyl)-2-piperidinone and its Inchi Code is 1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)piperidin-2-one can be represented by the Inchi Code 1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-(Aminomethyl)piperidin-2-one is a solid at room temperature .Scientific Research Applications
Antidepressant Research
Research has identified that compounds containing piperidine and piperazine functional groups, which are similar to 5-(Aminomethyl)piperidin-2-one, are significant in the study of antidepressants. These compounds target the 5-HT1A receptor, which is crucial for modulating neurotransmitter release and has been linked to depression and responses to antidepressants. The presence of piperidine and piperazine groups in these molecules suggests their potential role in developing new antidepressant drugs (Wang et al., 2019).
Anticancer Agents
A series of compounds based on the piperidine structure have been investigated for their potential as antineoplastic agents. These compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have shown promising cytotoxic properties and selective toxicity towards tumor cells, suggesting the importance of the piperidine scaffold in the development of new cancer therapies (Hossain et al., 2020).
Neurological and Anticonvulsant Effects
Piperine, a compound structurally related to 5-(Aminomethyl)piperidin-2-one, and its derivatives have been studied for their neuropharmacological effects, including anticonvulsant properties. These studies highlight the potential of piperidine derivatives in treating neurological disorders and suggest the possibility of exploring similar compounds for related applications (Pei, 1983).
Phytochemistry and Biological Activities
Piper species, known for their rich content of piperidine derivatives, have been extensively reviewed for their diverse bioactivities. These activities range from antimicrobial to antioxidant properties, showcasing the vast potential of piperidine and its derivatives in various therapeutic and applicative contexts (Salehi et al., 2019).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-(aminomethyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZWPMYNYDRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444241 |
Source
|
Record name | 5-(aminomethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)piperidin-2-one | |
CAS RN |
339182-26-2 |
Source
|
Record name | 5-(aminomethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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